molecular formula C11H8BrNO B6264712 4-bromonaphthalene-2-carboxamide CAS No. 496835-92-8

4-bromonaphthalene-2-carboxamide

Cat. No. B6264712
CAS RN: 496835-92-8
M. Wt: 250.1
InChI Key:
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Description

4-Bromonaphthalene-2-carboxamide (4-BN2C) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 4-BN2C is an important building block for the synthesis of new compounds and has been used in a variety of fields, including medicine, biochemistry, and materials science. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-BN2C.

Scientific Research Applications

4-bromonaphthalene-2-carboxamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including heterocycles, polycyclic aromatic compounds, and organometallic compounds. 4-bromonaphthalene-2-carboxamide has also been used in the synthesis of pharmaceuticals and agrochemicals. Additionally, 4-bromonaphthalene-2-carboxamide has been used to study the properties of organic materials, such as polymers, and has been used as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-2-carboxamide is not fully understood. However, it is thought to act as a radical scavenger, which means it can react with free radicals to form more stable compounds. Additionally, 4-bromonaphthalene-2-carboxamide may act as an antioxidant, which means it can reduce the effects of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromonaphthalene-2-carboxamide are not well understood. However, it has been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, 4-bromonaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer activity in animal models.

Advantages and Limitations for Lab Experiments

The major advantages of using 4-bromonaphthalene-2-carboxamide in lab experiments are its high yields and low cost. Additionally, 4-bromonaphthalene-2-carboxamide is relatively stable and can be stored at room temperature. The major limitation of using 4-bromonaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The future directions for 4-bromonaphthalene-2-carboxamide research include further exploration of its antimicrobial, anti-inflammatory, and anti-cancer activities. Additionally, further research is needed to understand the mechanism of action of 4-bromonaphthalene-2-carboxamide and to develop new synthetic methods for its use. Finally, further research is needed to explore the potential applications of 4-bromonaphthalene-2-carboxamide in materials science, pharmaceuticals, and agrochemicals.

Synthesis Methods

4-bromonaphthalene-2-carboxamide is synthesized by the reaction of bromine and naphthalene-2-carboxylic acid. The reaction occurs in the presence of a Lewis acid, such as zinc chloride, and proceeds via a radical-mediated mechanism. The reaction is typically carried out at temperatures between 80-100°C and yields 4-bromonaphthalene-2-carboxamide in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromonaphthalene-2-carboxamide can be achieved through a two-step reaction process. The first step involves the bromination of naphthalene, followed by the amidation of the resulting 4-bromo-1,2-dihydronaphthalene with an appropriate amine.", "Starting Materials": [ "Naphthalene", "Bromine", "Ammonia", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "1. Dissolve 10 g of naphthalene in 100 mL of glacial acetic acid.", "2. Add 10 mL of bromine dropwise with stirring.", "3. Heat the reaction mixture to 60-70°C for 2 hours.", "4. Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain 4-bromo-1,2-dihydronaphthalene.", "Step 2: Amidation of 4-bromo-1,2-dihydronaphthalene", "1. Dissolve 5 g of 4-bromo-1,2-dihydronaphthalene in 50 mL of ethanol.", "2. Add 5 mL of concentrated ammonia and 5 mL of 10% sodium hydroxide solution.", "3. Heat the reaction mixture to reflux for 2 hours.", "4. Cool the mixture to room temperature and filter the precipitated product.", "5. Wash the product with cold ethanol and dry over anhydrous sodium sulfate.", "6. Recrystallize the product from ethanol to obtain 4-bromonaphthalene-2-carboxamide." ] }

CAS RN

496835-92-8

Product Name

4-bromonaphthalene-2-carboxamide

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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